

A Comparative Guide to the Reactivity of 2-(2-Aminophenyl)acetonitrile and Anthranilonitrile

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Compound of Interest

Compound Name: 2-(2-aminophenyl)acetonitrile

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This guide provides a detailed comparison of the chemical reactivity of two isomeric aromatic compounds: **2-(2-aminophenyl)acetonitrile** and anthranilonitrile (2-aminobenzonitrile). Both molecules are valuable building blocks in organic synthesis, particularly for the preparation of nitrogen-containing heterocyclic compounds. Understanding their relative reactivity is crucial for designing efficient synthetic routes and predicting reaction outcomes. This comparison is based on available experimental data and theoretical principles.

Executive Summary

Structurally, both compounds feature an amino group ortho to a nitrile-containing substituent on a benzene ring. The key difference lies in the nature of the nitrile-bearing group: a cyanomethyl group ($-\text{CH}_2\text{CN}$) in **2-(2-aminophenyl)acetonitrile** and a cyano group ($-\text{CN}$) directly attached to the ring in anthranilonitrile. This seemingly subtle difference significantly influences the electronic properties and, consequently, the chemical reactivity of both the amino and nitrile functionalities, as well as the aromatic ring itself.

A primary indicator of the nucleophilicity of the amino group is its basicity, reflected by the pK_a of its conjugate acid. The pK_a of the conjugate acid of **2-(2-aminophenyl)acetonitrile** is approximately 4.5, while that of anthranilonitrile is significantly lower at 0.77. This marked difference suggests that the amino group in **2-(2-aminophenyl)acetonitrile** is substantially more basic and therefore a stronger nucleophile than the amino group in anthranilonitrile. This

is attributed to the insulating effect of the methylene (-CH₂-) spacer, which lessens the electron-withdrawing influence of the nitrile group on the amino functionality.


Reactivity Comparison

The reactivity of these molecules can be considered at three main sites: the amino group, the nitrile group, and the aromatic ring.

Reactivity of the Amino Group (Nucleophilicity)

The higher basicity of the amino group in **2-(2-aminophenyl)acetonitrile** makes it more reactive towards electrophiles. This is evident in condensation reactions, which are fundamental to the synthesis of many heterocyclic systems.

Table 1: Quantitative Data on the Amino Group Basicity

Compound	Structure	pKa of Conjugate Acid
2-(2-Aminophenyl)acetonitrile		

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